(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a furan ring, a piperazine ring, and nitrophenyl groups. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the furan and piperazine rings, as well as the nitrophenyl groups. These groups could potentially engage in various intra- and intermolecular interactions, influencing the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl groups could potentially make the compound more electron-deficient, influencing its reactivity .Scientific Research Applications
Biological Evaluation and Antibacterial Agents : A related compound, 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, has been synthesized and evaluated for its antiinflammatory and antibacterial activities. Compounds from this series exhibited significant in vivo antiinflammatory and potent antibacterial activity, suggesting potential as molecular templates for developing antiinflammatory drugs (Ravula et al., 2016).
Antidepressant and Antianxiety Activities : Novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown antidepressant and antianxiety activities. This suggests potential therapeutic applications for mental health disorders (Kumar et al., 2017).
Corrosion Inhibition in Mild Steel : Certain compounds, including [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, have been found effective as corrosion inhibitors for mild steel in acidic medium. This points to potential applications in industrial maintenance and preservation (Singaravelu et al., 2022).
Anti-Tuberculosis Agent Development : Analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a compound with structural similarities, have been synthesized to improve bioavailability, retaining strong anti-tuberculosis activity (Tangallapally et al., 2006).
Anti-Leishmanial Activity : New nitroaromatic compounds with structures akin to the compound have been synthesized and evaluated for their in vitro anti-leishmanial activity. Some of these compounds have shown promising activity against Leishmania infantum, highlighting their potential as anti-leishmanial drugs (Dias et al., 2015).
Antimicrobial and Antiviral Activities : Urea and Thiourea derivatives of Piperazine doped with Febuxostat have been synthesized, displaying promising antimicrobial and antiviral activities. This indicates potential applications in combating infectious diseases (Reddy et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O5S/c22-16-13-14(25(27)28)5-6-15(16)19-7-8-20(31-19)21(32)24-11-9-23(10-12-24)17-3-1-2-4-18(17)26(29)30/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEPLWZNGAQGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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